N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
Description
N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a synthetic compound featuring a quinoline-8-sulfonamide core linked to a piperidine scaffold substituted with a tetrahydro-2H-thiopyran moiety.
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S2/c24-27(25,19-5-1-3-17-4-2-10-21-20(17)19)22-15-16-6-11-23(12-7-16)18-8-13-26-14-9-18/h1-5,10,16,18,22H,6-9,11-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEDIRYEMMEEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is the κ-opioid receptor (KOR) . KOR is a potential therapeutic target for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as a selective antagonist of KOR . It binds to the KOR, blocking the receptor and preventing the activation by endogenous or exogenous opioids .
Biochemical Pathways
The antagonism of KOR by this compound can affect various biochemical pathways. It can inhibit the release of prolactin and analgesia induced by KOR agonists . The exact downstream effects depend on the specific physiological and pathological context.
Pharmacokinetics
This compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability and sustained duration of action in pharmacological experiments in rats .
Result of Action
The molecular and cellular effects of this compound’s action include potent efficacy in antagonizing prolactin secretion and tail-flick analgesia induced by KOR agonists in mice . It also shows broad selectivity against a panel of off-target proteins .
Biological Activity
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a sulfonamide group and a piperidine derivative containing a tetrahydrothiopyran moiety. Its molecular formula is with a molecular weight of approximately 306.43 g/mol.
Structural Features
| Component | Description |
|---|---|
| Quinoline core | A bicyclic structure known for its pharmacological properties. |
| Sulfonamide group | Contributes to antibacterial and diuretic activities. |
| Piperidine ring | Enhances central nervous system activity. |
| Tetrahydrothiopyran moiety | May influence lipophilicity and receptor interactions. |
Research indicates that this compound interacts with various biological targets, particularly neurotransmitter systems:
- Serotonin Receptors : Preliminary studies suggest potential anxiolytic effects through modulation of serotonin receptor activity.
- Dopamine Receptors : Similar to other piperidine derivatives, it may influence dopaminergic pathways, impacting mood and behavior.
- Antimicrobial Activity : The sulfonamide component is known for its antibacterial properties, potentially effective against various pathogens.
Therapeutic Potentials
The compound has shown promise in several therapeutic areas:
- Neuropharmacology : Potential anxiolytic and anticonvulsant properties have been reported, suggesting its utility in treating anxiety disorders and epilepsy.
- Antimicrobial Applications : The sulfonamide structure indicates potential use in treating bacterial infections.
- Cancer Research : Some studies indicate that derivatives of quinoline may possess antitumor activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Anticonvulsant Activity : A study demonstrated that structurally similar compounds exhibited significant anticonvulsant effects in animal models, suggesting that this compound may share this activity due to its structural similarities .
- Antimicrobial Efficacy : In vitro testing showed that compounds with the sulfonamide group displayed effective inhibition against resistant strains of bacteria, indicating the potential for this compound in developing new antibiotics .
- Neuroprotective Effects : Research highlighted the neuroprotective properties of related compounds through the modulation of oxidative stress markers in neuronal cells, supporting further exploration of this compound’s protective effects against neurodegeneration .
Scientific Research Applications
Neuropharmacological Potential
Research indicates that compounds with a quinoline scaffold may exhibit significant neuropharmacological properties. N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide has been investigated for its potential anxiolytic and anticonvulsant effects. The mechanism of action is believed to involve interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in mood regulation and anxiety management.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have shown that related quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis. For instance, compounds with similar structures have been reported to enhance reactive oxygen species (ROS) levels, selectively targeting cancer cells while sparing normal cells . This selectivity could be pivotal in developing new chemotherapeutic agents.
Case Studies
Several case studies have highlighted the applications of quinoline derivatives in clinical settings:
Case Study: Anticancer Activity
In a study examining the antiproliferative effects of various quinoline derivatives, researchers found that certain modifications enhanced their efficacy against human cancer cell lines such as HeLa and HT-29. The incorporation of specific functional groups was shown to improve selectivity and potency against malignant cells .
Case Study: Neuropharmacological Effects
Another investigation focused on the anxiolytic properties of related compounds, demonstrating significant reductions in anxiety-like behaviors in animal models. The results suggested that these compounds could modulate serotonin receptor activity, indicating their potential as therapeutic agents for anxiety disorders.
Comparison with Similar Compounds
Spiro[Piperidine-4,2'-Quinoline] Derivatives ()
Compounds like 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] share a fused piperidine-quinoline backbone but lack the sulfonamide and thiopyran groups. Key differences include:
- Physical State : The acylated spiro compounds exist as solids or oils, whereas the sulfonamide group in the target compound may enhance crystallinity .
- Stability : Mass spectra of spiro derivatives show low molecular ion intensity (0.5–8.0%), suggesting instability under ionization conditions. The thiopyran group in the target compound may improve stability due to sulfur’s electron-donating effects .
N-Phenylpropionamide Derivatives ()
(S)-N-(1-((5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide features a tetrahydronaphthalenyl substituent and a propionamide group. Comparative insights:
Quinoline-8-Sulfonamide Derivatives ()
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (CAS 1260075-17-9) shares the quinoline-8-sulfonamide core but substitutes the thiopyran-piperidine group with a cyclopropylmethyl-piperazine. Key distinctions:
- Substituent Effects : The thiopyran ring (6-membered, sulfur-containing) offers conformational rigidity and lipophilicity, whereas the cyclopropylmethyl group is smaller and may reduce steric hindrance .
- Salt Formation : highlights salt forms (e.g., hydrochloride, phosphate) to enhance solubility. The target compound’s sulfonamide could similarly form salts, though the thiopyran may influence pKa values .
Fentanyl Analogs (–5)
Piperidine-based opioids like 2'-fluoroortho-fluorofentanyl and 4'-methyl acetyl fentanyl share a piperidin-4-yl backbone but differ critically:
- Bioactivity: Fentanyls target opioid receptors, while the sulfonamide-quinoline scaffold suggests divergent mechanisms (e.g., kinase inhibition).
- Lipophilicity : The thiopyran group in the target compound may confer higher logP than fentanyls’ phenethyl substituents, affecting blood-brain barrier penetration .
1,8-Naphthyridine Acetamide Derivatives ()
Goxalapladib (CAS 412950-27-7) contains a 1,8-naphthyridine core and trifluoromethyl biphenyl groups. Comparison highlights:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
